molecular formula C21H24N2O4 B2832714 N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953970-81-5

N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2832714
CAS RN: 953970-81-5
M. Wt: 368.433
InChI Key: MDFFAUZEHKUWPB-UHFFFAOYSA-N
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Description

“N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a derivative of benzodioxole . Benzodioxole compounds are known to possess a broad spectrum of activities, including potential anticancer and antioxidant properties . Specifically, carboxamide containing compounds like the one you mentioned have shown anticancer activity .


Synthesis Analysis

The synthesis of benzodioxole derivatives involves a series of reactions . For instance, 3,4-(Methylenedioxy)benzoic acid can be dissolved in dichloromethane, and with the addition of DMAP and EDC, the mixture can be stirred under nitrogen gas at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This structure contributes to the bioactivity of these compounds .


Chemical Reactions Analysis

Benzodioxole compounds can undergo various chemical reactions. For example, diselenide synthesized can be transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary. For instance, 1,3-Benzodioxole is a colorless liquid with a molecular formula of C6H4O2CH2 . The molecular weight of “N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide” is 249.31 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzodioxole derivatives in anticancer activity involves their cytotoxic activity against various cancer cell lines . For example, they have been found to reduce the secretions of α-fetoprotein in Hep3B cancer cells . Furthermore, these compounds can induce arrest in the G2-M phase of the cell cycle .

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-21(17-7-8-18-19(13-17)27-15-26-18)22-9-4-10-23-11-12-25-20(14-23)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFAUZEHKUWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide

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